N,N-diethyl-2-(4-formylphenoxy)acetamide
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Overview
Description
N,N-diethyl-2-(4-formylphenoxy)acetamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a formyl group attached to a phenoxyacetamide structure, which includes diethylamine as a substituent. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-formylphenoxy)acetamide typically involves the reaction of 4-formylphenol with diethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of 4-formylphenoxyacetyl chloride: This is achieved by reacting 4-formylphenol with chloroacetyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The resulting 4-formylphenoxyacetyl chloride is then reacted with diethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the formyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-carboxyphenoxyacetamide.
Reduction: 4-hydroxymethylphenoxyacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-(4-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(4-formylphenoxy)acetamide: Similar structure but with an ethyl group instead of a diethyl group.
2-(3-formylphenoxy)acetamide: The formyl group is positioned differently on the phenoxy ring.
N,N-diethyl-2-(4-propionylphenoxy)acetamide: Contains a propionyl group instead of a formyl group.
Uniqueness
N,N-diethyl-2-(4-formylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its diethylamine substituent enhances its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N,N-diethyl-2-(4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)13(16)10-17-12-7-5-11(9-15)6-8-12/h5-9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIDYQCYIDTDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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